Trypanothione Reductase (TR) Enzymatic Inhibition: Antileishmanial Agent-23 vs. Alternative TR Inhibitors
Antileishmanial agent-23 demonstrates low-micromolar potency against isolated trypanothione reductase (TR) with an IC50 of 2.24 ± 0.52 μM . In the broader context of TR inhibitor development, reported compounds exhibit a wide potency range, with some early TR inhibitors such as clomipramine showing IC50 values of 6.4-10 μM against T. cruzi TR [1]. This places Antileishmanial agent-23 among the more potent direct TR inhibitors identified to date, though direct head-to-head data within the same assay system are not available in the public domain.
| Evidence Dimension | Trypanothione reductase (TR) enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 2.24 ± 0.52 μM |
| Comparator Or Baseline | Clomipramine: 6.4-10 μM against T. cruzi TR |
| Quantified Difference | ~2.9-4.5 fold lower IC50 for Antileishmanial agent-23 |
| Conditions | Isolated TR enzyme assay; specific Leishmania species source not specified in available data |
Why This Matters
Lower IC50 against the validated TR target suggests improved target engagement efficiency, which may reduce required dosing concentrations in downstream cellular and in vivo assays relative to less potent TR inhibitors.
- [1] Khan MO. Trypanothione reductase: a viable chemotherapeutic target for antitrypanosomal and antileishmanial drug design. Drug Target Insights. 2007;2:129-146. View Source
